4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one
CAS No.:
Cat. No.: VC14783820
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one |
| Standard InChI | InChI=1S/C21H25N5O/c1-14-12-15(2)24-21(23-14)22-10-5-8-20(27)26-11-9-17-16-6-3-4-7-18(16)25-19(17)13-26/h3-4,6-7,12,25H,5,8-11,13H2,1-2H3,(H,22,23,24) |
| Standard InChI Key | IESAVCKHIBYQHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NCCCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
Introduction
The compound 4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one is an organic molecule that combines a pyrimidine ring with a beta-carboline structure. This unique combination suggests potential applications in pharmacology, particularly in areas where both structural components have shown biological activity.
Synthesis Methods
The synthesis of such a compound would likely involve multi-step organic reactions. These could include:
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Condensation Reactions: To form the amide linkage between the pyrimidine and beta-carboline parts.
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Cyclization Reactions: If necessary, to form the beta-carboline ring system.
Biological Activities
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Pyrimidine Component: Known for its role in nucleic acids, pyrimidine derivatives have shown various biological activities, including antiviral and anticancer properties.
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Beta-Carboline Component: Beta-carbolines are known for their psychoactive properties and have been studied for their potential in treating neurological disorders.
Potential Applications
Given the components involved, potential applications could include:
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Neurological Disorders: The beta-carboline part might contribute to effects on neurotransmitter systems.
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Cancer Research: Pyrimidine derivatives have been explored for anticancer properties.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-[(4,6-dimethylpyrimidin-2-yl)amino]butan-1-one | Not specified | Not specified | Potential orexin receptor antagonist |
| Tetrahydropentoxyline | C17H22N2O7 | 366.4 g/mol | Metabolite with potential biological roles |
| 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-indol-4-yl)butanamide | Not specified | 337.4 g/mol | Potential therapeutic applications in oncology and infectious diseases |
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